4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid
Description
The pyrimidine ring is substituted at position 2 with a 4-fluorophenyl group, while the benzoic acid moiety occupies position 4 of the pyrimidine (Figure 1) .
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)pyrimidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-5-1-11(2-6-13)16-19-10-9-15(20-16)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHYZSWEHZDSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the reaction of 4-fluorophenylpyrimidine with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 3-{[6-(4-Fluorophenyl)-4-pyrimidinyl]oxy}benzoic Acid
Structural Differences :
Implications :
- Positional isomerism may alter binding affinity to biological targets (e.g., kinases) due to spatial rearrangement.
- Solubility and crystallinity could differ due to changes in hydrogen-bonding patterns.
Simplified Analog: 4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)
Structural Differences :
Implications :
- The absence of a pyrimidine ring limits π-π stacking and hydrogen-bonding capabilities.
Pyrimidine Derivatives with Additional Substituents
4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid
Structural Differences :
Implications :
- The amino linker enables hydrogen bonding with biomolecular targets.
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic Acid
Structural Differences :
Implications :
- Methoxy groups improve solubility but may reduce membrane permeability.
- The electron-donating methoxy group could modulate electronic properties of the pyrimidine ring.
Heterocyclic Variants: Triazolopyridine Derivatives
Example : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic Acid
Structural Differences :
- Replaces pyrimidine with a triazolopyridine core.
- Contains a chiral pentyloxy substituent.
- Formula: Not explicitly stated, but likely larger than 310 g/mol .
Implications :
- The triazolopyridine ring introduces nitrogen-rich heterocyclic interactions.
- Chiral centers may influence enantioselective binding to targets.
Biological Activity
4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{12}F_N_3O_3, with a molecular weight of approximately 285.27 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group, linked via an ether bond to a benzoic acid moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown promising results as dual inhibitors of EGFR and VEGFR-2, which are critical targets in cancer therapy. These compounds exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity against tumor growth and induction of apoptosis in MCF-7 breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 | Inhibition of cell migration and apoptosis induction |
| Compound 5b | EGFR | 3–10 | Selective inhibition with high target selectivity |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism often involves the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response.
Case Studies
- Study on MCF-7 Cells : A recent study investigated the effects of similar pyrimidine derivatives on MCF-7 cells. The results indicated significant growth inhibition and cell cycle arrest at the G2/M phase, suggesting that these compounds could be developed into effective anticancer agents .
- Anti-inflammatory Models : In animal models, derivatives showed reduced edema and inflammation markers when administered prior to inflammatory stimuli, indicating their potential as therapeutic agents for inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Compounds targeting EGFR and VEGFR pathways can disrupt signaling cascades that lead to cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
- Anti-inflammatory Pathways : Modulation of cytokine production and inhibition of NF-kB signaling contribute to its anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
